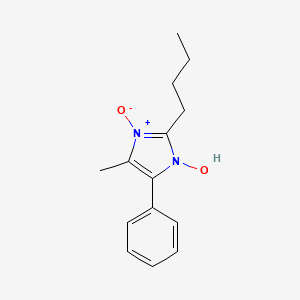
2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes butyl, methyl, oxo, and phenyl groups. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol typically involves multi-step organic reactions. One common method involves the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation steps. For instance, the reaction of butylamine with benzaldehyde can form an intermediate Schiff base, which upon cyclization with a suitable reagent like glyoxal, yields the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as N-heterocyclic carbenes (NHCs) are frequently used to facilitate the formation of the imidazole ring. Additionally, high-throughput methods and continuous flow reactors are utilized to scale up the production while maintaining efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, offering different biological properties.
Thiazole: Similar five-membered ring but with a sulfur atom instead of one nitrogen.
Uniqueness
2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58099-81-3 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2-butyl-1-hydroxy-4-methyl-3-oxido-5-phenylimidazol-3-ium |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-10-13-15(17)11(2)14(16(13)18)12-8-6-5-7-9-12/h5-9,18H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
CAIORSUOYPRKLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=[N+](C(=C(N1O)C2=CC=CC=C2)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


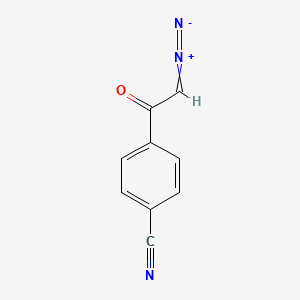

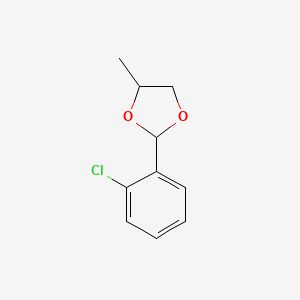
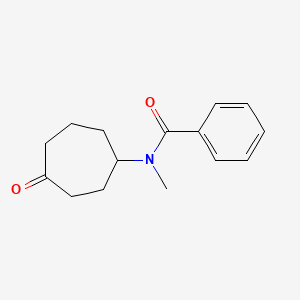

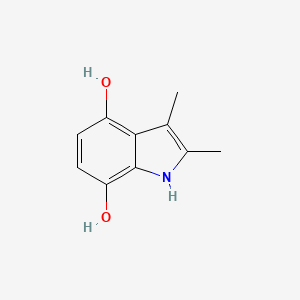

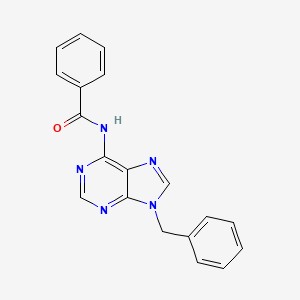
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)

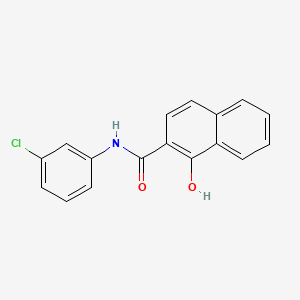
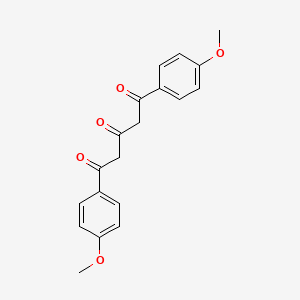
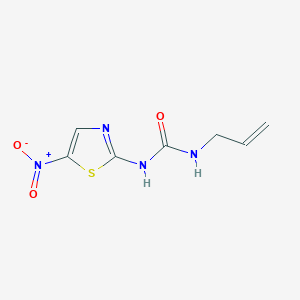
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
